1-(2,3-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Description
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Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2S/c1-12(2)6-7-16(11(17)15-12)9-5-3-4-8(13)10(9)14/h3-7H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISTWCNXVCSNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C(=CC=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies from recent research.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 299.2 g/mol. Its structure features a pyrimidine ring substituted with a dichlorophenyl group and a thiol functional group, contributing to its reactivity and biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated against several human cancer cell lines, including HepG2 (hepatocellular carcinoma) and HCT-116 (colon carcinoma). In vitro assays demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.
These results suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
These findings support the potential use of this compound in developing new antimicrobial agents.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it inhibits pro-inflammatory cytokines and mediators in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable study evaluated the compound's efficacy in vivo using xenograft models of human tumors. Results indicated that treatment with the compound significantly reduced tumor growth compared to control groups.
Scientific Research Applications
Therapeutic Applications
-
Antihypertensive Activity
- Compounds similar to 1-(2,3-Dichlorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol have been studied for their antihypertensive properties. Research indicates that derivatives of this compound can effectively lower blood pressure by acting as calcium channel blockers or through other mechanisms .
- Antitumor Activity
- Antioxidant Properties
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Investigated the antihypertensive effects of related compounds in animal models. | Demonstrated significant blood pressure reduction comparable to established antihypertensive drugs. |
| Study 2 | Evaluated cytotoxicity against breast cancer cell lines. | Found that certain derivatives induced apoptosis at low concentrations. |
| Study 3 | Analyzed antioxidant activity using DPPH assay. | Showed strong free radical scavenging activity indicative of potential health benefits. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
